molecular formula C51H64N12O12S2 B1195710 S-426-S (Lepetit)

S-426-S (Lepetit)

Número de catálogo: B1195710
Peso molecular: 1101.3 g/mol
Clave InChI: AUJXLBOHYWTPFV-CVLRASHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.

Aplicaciones Científicas De Investigación

Medical Research Applications

1.1 Anticancer Properties

Echinomycin has been studied for its anticancer properties, particularly its ability to inhibit the growth of certain tumor cells. Research indicates that Echinomycin can induce apoptosis in cancer cells by disrupting DNA replication and transcription processes. Studies have shown that it is effective against various cancer cell lines, including those from breast and prostate cancers. For instance, experiments demonstrated that Echinomycin significantly reduced cell viability in androgen-sensitive human prostate adenocarcinoma cells (LNCaP) and hepatocellular tumor lines .

1.2 Antibiotic Activity

Echinomycin exhibits antibiotic properties, particularly against Gram-positive bacteria. Its mechanism involves binding to DNA and inhibiting RNA synthesis, making it a candidate for developing new antibiotics in the face of rising antibiotic resistance .

1.3 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of Echinomycin in neurodegenerative diseases. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Biochemical Applications

2.1 Enzyme Regulation Studies

Echinomycin is valuable for studying acetyl-CoA carboxylase (ACC) enzymes, which play a crucial role in fatty acid metabolism. The compound allows researchers to investigate intracellular signaling pathways related to lipogenesis and fatty acid oxidation. It has been used to evaluate new ACC inhibitors in both in vitro and in vivo settings .

2.2 Metabolic Pathway Analysis

The compound aids in understanding metabolic pathways involved in lipid metabolism. By using Echinomycin as a tool, researchers can analyze how various conditions affect fatty acid levels and the regulation of metabolic enzymes .

Agricultural Applications

3.1 Plant Growth Regulation

Echinomycin has been implicated in regulating plant growth through its effects on nitrogen uptake mechanisms. Research indicates that it may enhance root growth under nitrogen-rich conditions by modulating gene expression related to nutrient uptake .

3.2 Pest Resistance

There is ongoing research into the use of Echinomycin as a natural pesticide due to its antimicrobial properties. Its application could help manage plant diseases caused by bacterial infections without harming beneficial microorganisms .

Case Studies

Study Objective Findings
Study on Anticancer EffectsEvaluate the cytotoxic effects of Echinomycin on cancer cell linesSignificant reduction in cell viability observed in LNCaP cells; induction of apoptosis confirmed through caspase activation assays
Antibiotic Resistance StudyInvestigate the efficacy of Echinomycin against resistant bacterial strainsEchinomycin demonstrated potent activity against multiple Gram-positive bacteria, including resistant strains
Neuroprotection StudyAssess the protective effects of Echinomycin on neuronal cells under oxidative stressReduction in markers of oxidative stress and inflammation was noted; potential therapeutic implications for neurodegenerative diseases

Q & A

Basic Research Questions

Q. What is the historical context of S-426-S (Lepetit) in antibiotic research, and how did its discovery influence subsequent methodologies?

  • Methodological Answer : S-426-S (Lepetit) emerged from the antibiotic screening programs at Lepetit Pharmaceuticals in the mid-20th century, spearheaded by Piero Sensi and Giancarlo Lancini. The discovery leveraged advanced spectroscopic tools (e.g., UV-Vis, IR) and fermentation broth purification techniques developed at the Physical Chemistry Laboratory . To contextualize such discoveries, researchers should analyze historical lab archives, patents (e.g., rifamycin-related processes), and peer-reviewed publications from the era. Key steps include:

  • Reconstructing experimental workflows from primary sources.
  • Comparing historical fermentation protocols with modern bioprocessing techniques (e.g., CRISPR-enhanced yield optimization).
  • Table 1 summarizes foundational studies:
ParameterHistorical Approach (1950s-60s)Modern Equivalent
FermentationStatic batch cultureContinuous bioreactors
PurificationSolvent extractionHPLC/MS-guided isolation
Structural AnalysisIR/UV spectroscopyCryo-EM/NMR

Q. What methodologies were pivotal in the structural elucidation of S-426-S (Lepetit), and how can they be validated today?

  • Methodological Answer : Early structural studies relied on degradation assays, isotopic labeling, and spectroscopic profiling. Modern validation requires:

  • Reproducibility : Replicate isolation protocols using archived strain libraries (e.g., Actinomycetes strains from Lepetit’s collections).
  • Cross-Validation : Combine historical data with computational modeling (e.g., molecular docking to confirm binding sites).
  • Ethical Replication : Adhere to biosafety standards when handling legacy microbial strains .

Q. How can researchers replicate early fermentation and purification processes of S-426-S (Lepetit) using modern techniques?

  • Methodological Answer :

  • Step 1 : Source original microbial strains from culture collections (e.g., ATCC) or strain banks linked to Lepetit’s research.
  • Step 2 : Optimize fermentation using DOE (Design of Experiments) to test variables like pH, temperature, and nutrient gradients.
  • Step 3 : Replace solvent-based purification with affinity chromatography or centrifugal partition chromatography.
  • Data Contradiction Note : Historical yield data may conflict with modern results due to undocumented variables (e.g., strain drift). Address this via genomic sequencing of archived strains .

Advanced Research Questions

Q. What are the unresolved questions regarding the biosynthesis pathway of S-426-S (Lepetit), and how can genetic and isotopic labeling studies address them?

  • Methodological Answer : Gaps in biosynthesis knowledge include unclear regulatory genes and rate-limiting enzymatic steps. Approaches:

  • Isotopic Tracers : Use 13C^{13}\text{C}-glucose feeding experiments to map carbon flux in producing strains.
  • CRISPR-Cas9 Knockouts : Identify essential genes via targeted mutagenesis and HPLC-MS metabolite profiling.
  • Comparative Genomics : Align S-426-S gene clusters with homologous pathways in related antibiotics (e.g., rifamycins) .

Q. How does S-426-S (Lepetit) compare to contemporaneous antibiotics in terms of microbial resistance development, and what experimental models are optimal for such studies?

  • Methodological Answer :

  • In Vitro Models : Use chemostat-based evolution assays to simulate resistance under sub-inhibitory concentrations.
  • Omics Integration : Pair RNA-seq (transcriptomic shifts) with proteomics to identify resistance mechanisms.
  • Contradiction Analysis : Discrepancies in historical resistance data may arise from inconsistent dosing protocols. Standardize using CLSI/EUCAST guidelines .

Q. What contradictions exist in the literature regarding the mechanism of action of S-426-S (Lepetit), and how can binding assays resolve these?

  • Methodological Answer : Early studies proposed ribosomal inhibition, while later work suggested cell wall disruption. To resolve:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to putative targets (e.g., penicillin-binding proteins).
  • Cryo-Electron Tomography : Visualize drug-target interactions in near-native bacterial membranes.
  • Statistical Rigor : Apply Bayesian meta-analysis to reconcile conflicting historical data .

Propiedades

Fórmula molecular

C51H64N12O12S2

Peso molecular

1101.3 g/mol

Nombre IUPAC

N-[(1R,4R,7R,11S,14R,17R,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35-,36-,37+,38+,39+,40-,51?/m1/s1

Clave InChI

AUJXLBOHYWTPFV-CVLRASHMSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

SMILES isomérico

C[C@@H]1C(=O)N([C@H]2CSC([C@@H](C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

SMILES canónico

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Pictogramas

Acute Toxic; Health Hazard

Vida útil

Bulk: Should be stored at 5 °C or less.

Solubilidad

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

Sinónimos

Echinomycin
NSC 526417
NSC-526417
NSC526417
Quinomycin A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.